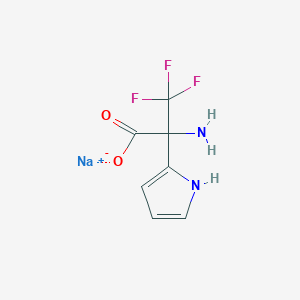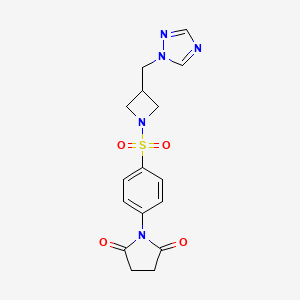
1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are a class of heterocyclic compounds containing three nitrogen atoms in the ring. They are known for their diverse biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and isocyanides . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse, depending on the functional groups attached to the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their structure. For instance, some compounds exhibit thermal stability and acceptable densities .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
1,2,4-Triazole derivatives have gained attention as promising anticancer agents. Researchers have synthesized novel 1,2,4-triazole compounds and evaluated their cytotoxic activities against human cancer cell lines. For instance, compounds like 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones exhibited cytotoxic activity against cancer cells, particularly the Hela cell line. These compounds are being explored as potential candidates for cancer therapy .
Antiviral Applications
1,2,4-Triazole derivatives have also shown promise as antiviral agents. Their broad spectrum of activity includes inhibition of various viruses. While specific studies on the compound are not available, it’s worth noting that 1,2,4-triazoles have been investigated for their antiviral properties .
Other Therapeutic Uses
Beyond cancer and antiviral applications, 1,2,4-triazoles have been studied for several other therapeutic purposes:
- Anti-urease : Inhibition of urease, an enzyme involved in urea metabolism, is another area of interest .
Aromatase Inhibition
Molecular docking studies have investigated the binding modes of 1,2,4-triazole derivatives in the binding pocket of aromatase enzyme. Aromatase inhibitors play a crucial role in breast cancer treatment, and compounds with a 1,2,4-triazole ring have been explored in this context .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c22-15-5-6-16(23)21(15)13-1-3-14(4-2-13)26(24,25)20-8-12(9-20)7-19-11-17-10-18-19/h1-4,10-12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKZLIADVGHRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B3009075.png)
![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)

![4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B3009080.png)

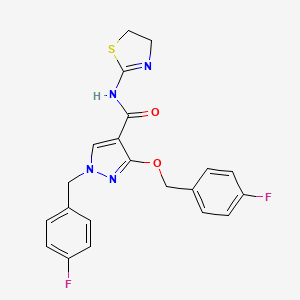
![3-Chloro-2-{4-[(2,2-dichlorocyclopropyl)methoxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)
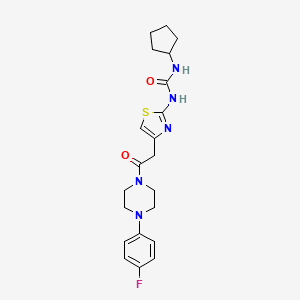
![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)

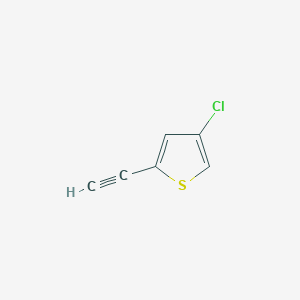
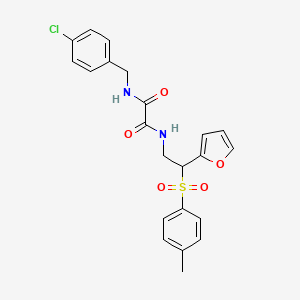
![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)
